molecular formula C12H9Br2N B1637150 5-Bromo-2-(4-bromophenyl)aniline

5-Bromo-2-(4-bromophenyl)aniline

Cat. No.: B1637150
M. Wt: 327.01 g/mol
InChI Key: HLTBLXGLNPWUII-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-bromophenyl)aniline is a di-substituted aniline derivative featuring bromine atoms at the 5-position of the aniline ring and the para-position of the attached phenyl group. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks like benzimidazoles . Its synthesis involves the reaction of 4-bromobenzaldehyde with 4-bromobenzene-1,2-diamine under mild conditions, highlighting its role as a precursor for functionalized aromatic systems . The dual bromine substituents enhance its utility in cross-coupling reactions, enabling further derivatization in pharmaceuticals and materials science.

Properties

Molecular Formula

C12H9Br2N

Molecular Weight

327.01 g/mol

IUPAC Name

5-bromo-2-(4-bromophenyl)aniline

InChI

InChI=1S/C12H9Br2N/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,15H2

InChI Key

HLTBLXGLNPWUII-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Br

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Anilines

Halogenated anilines are widely employed in medicinal and materials chemistry due to their electronic and steric effects. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-4-iodo-2-methylaniline 5-Br, 4-I, 2-CH₃ C₇H₇BrIN 312.95 Fluorescent derivative synthesis; weak hydrogen bonding in crystal lattice
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 4-Br, 2-F, 5-CF₃ C₇H₄BrF₄N 262.02 Electron-deficient for agrochemicals; fluorinated substituents enhance stability
5-Bromo-2-(4-methylpiperazin-1-yl)aniline 5-Br, 2-(4-methylpiperazinyl) C₁₁H₁₅BrN₃ 269.16 Precursor for WDR5 degraders in cancer therapy

Key Observations :

  • Electronic Effects : Bromine and iodine in 5-Bromo-4-iodo-2-methylaniline facilitate π-stacking and hydrogen bonding, critical for solid-state fluorescence . In contrast, the trifluoromethyl group in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline introduces strong electron-withdrawing effects, favoring nucleophilic aromatic substitution .
  • Biological Relevance : The piperazine substituent in 5-Bromo-2-(4-methylpiperazin-1-yl)aniline enhances solubility and target binding in protein degradation applications .

Anilines with Bulky Aromatic Substituents

Bulky groups influence steric hindrance and solubility:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline 5-Br, 2-(4-Cl-naphthyloxy) C₁₆H₁₁BrClNO 348.62 Potential use in optoelectronics; naphthyloxy group increases conjugation
4-Bromo-2-phenylaniline 4-Br, 2-Ph C₁₂H₁₀BrN 248.12 Simpler structure for Suzuki couplings; lacks para-bromine of target compound

Key Observations :

  • Steric Effects : The naphthyloxy group in 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline may hinder reactivity at the aniline nitrogen but extends π-conjugation for OLED applications .
  • Synthetic Flexibility : 4-Bromo-2-phenylaniline’s single bromine allows selective functionalization, unlike the dual bromines in 5-Bromo-2-(4-bromophenyl)aniline .

Vinyl- and Sulfur-Containing Anilines

Substituents like vinyl or sulfur alter reactivity and electronic profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-2-(1-phenylvinyl)aniline (122e) 4-Br, 2-(Ph-vinyl) C₁₄H₁₂BrN 274.16 Vinyl group enables polymerization or Diels-Alder reactions
5-bromo-2-[(2,4-dimethylphenyl)sulfanyl]aniline 5-Br, 2-(S-C₆H₃-2,4-Me₂) C₁₄H₁₄BrNS 308.24 Thioether linkage for metal coordination or redox-active materials

Key Observations :

  • Reactivity : The vinyl group in 4-Bromo-2-(1-phenylvinyl)aniline offers sites for cycloaddition, while the sulfur atom in 5-bromo-2-[(2,4-dimethylphenyl)sulfanyl]aniline facilitates ligand design in catalysis .

Fluorinated Aniline Derivatives

Fluorine substituents modulate electronic properties and bioavailability:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline 4-Br, 5-F, 2-(C≡C-SiMe₃) C₁₁H₁₃BrFNSi 286.21 Ethynyl group for click chemistry; silicon enhances stability
N-(5-Bromo-2-(trifluoromethoxy)phenyl)pyridine-2-sulfonamide (95) 5-Br, 2-O-CF₃, sulfonamide C₁₂H₈BrF₃N₂O₃S 397.17 Sulfonamide moiety for enzyme inhibition; trifluoromethoxy improves metabolic stability

Key Observations :

  • Electron-Withdrawing Effects : Fluorine and trifluoromethoxy groups in these compounds enhance resistance to oxidation and improve binding affinity in biological targets .

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